molecular formula C23H26N4O2 B10989687 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

Cat. No.: B10989687
M. Wt: 390.5 g/mol
InChI Key: DXXDLGDFSPYELY-UHFFFAOYSA-N
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Description

2-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a piperazine moiety linked via a methyl group to the pyridazinone core at the 2-position. Pyridazinones are known for diverse biological activities, including anticancer, antinociceptive, and receptor-targeting effects, depending on substituent patterns . This compound’s design leverages the pyridazinone scaffold’s electron-deficient nature, which facilitates interactions with biological targets, while the phenoxyethyl-piperazine side chain may improve lipophilicity and binding affinity .

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

2-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C23H26N4O2/c28-23-12-11-22(20-7-3-1-4-8-20)24-27(23)19-26-15-13-25(14-16-26)17-18-29-21-9-5-2-6-10-21/h1-12H,13-19H2

InChI Key

DXXDLGDFSPYELY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated pyridazinone intermediate with 1-(2-phenoxyethyl)piperazine.

    Final Coupling: The final step involves coupling the phenyl group to the pyridazinone core, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridazinone core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where halogenated derivatives can be replaced with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles like amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce fully or partially reduced analogs.

Scientific Research Applications

2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the pyridazinone core may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives with piperazine-based substitutions are widely studied. Below is a comparative analysis of structural, pharmacological, and physicochemical properties:

Table 1: Key Comparisons with Structurally Related Compounds

Compound Name / Structure Substituents Biological Activity Solubility Synthesis Highlights Reference
Target Compound : 2-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one 2-position: Piperazine-methyl with phenoxyethyl Anticancer (preliminary), potential CNS modulation Moderate (enhanced by phenoxyethyl ether) Alkylation of pyridazinone with piperazine reagent
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) 2-position: Halides (Cl, Br); 5-position: Cl Not specified (structural analogs) Lower (chlorine increases hydrophobicity) Halogenation at 5-position; alkylation at 2-position
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone 6-position: Fluorophenyl-piperazine 5-HT1A receptor imaging (radiolabeled) Low (fluorine enhances metabolic stability) Hydrolysis of chloropyridazine; hydrazide condensation
4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one 2-position: Piperazine-propyl; 4-position: Aryl-methyl Anticancer (IC50 values: 1.5–8.2 μM) Variable (depends on aryl group) Multi-step alkylation and substitution
5-Acetyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}amino)-2-methyl-6-phenylpyridazin-3(2H)-one 4-position: Acetyl-ethylamino-piperazine; 5-position: Acetyl Not specified (structural analog) Moderate (acetyl may reduce crystallinity) Condensation with hydrazine hydrate
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one 2-position: Piperazine-ketone; 6-position: Morpholine Not specified (structural analog) High (morpholine enhances polarity) Ketone functionalization via bromoacetate

Key Structural and Functional Insights:

Substituent Position and Activity :

  • The 2-position substitution (piperazine-methyl in the target compound vs. halides or propyl-piperazine in others) critically influences target selectivity. For example, piperazine-propyl derivatives (e.g., Murty et al.) showed anticancer activity (IC50: 1.5–8.2 μM), likely due to enhanced cellular penetration from the longer alkyl chain . In contrast, fluorophenyl-piperazine derivatives () are tailored for 5-HT1A receptor imaging, emphasizing substituent-driven receptor affinity .

Antinociceptive activity observed in 4,5-functionalized pyridazinones (Piaz et al.) highlights the scaffold’s versatility, though the target compound’s activity remains underexplored .

Morpholinyl derivatives () exhibit higher solubility due to morpholine’s polarity . Metabolic Stability: Fluorine substituents (e.g., ) enhance metabolic stability via reduced cytochrome P450 susceptibility, a feature absent in the target compound .

Synthetic Routes: Most analogs (e.g., ) employ alkylation of pyridazinone with halide-containing intermediates, while the target compound likely uses similar strategies with phenoxyethyl-piperazine reagents . Hydrazide condensation () and ketone functionalization () represent alternative pathways for introducing complex side chains .

Contradictions and Limitations:

  • While some derivatives (e.g., Murty et al.) show anticancer activity, others (e.g., Piaz et al.) focus on antinociceptive effects, suggesting substituent-dependent therapeutic profiles .
  • The target compound’s lack of fluorine or morpholine groups may limit its utility in receptor imaging or high-solubility applications compared to specialized analogs .

Biological Activity

The compound 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

\text{Chemical Formula C 20}H_{24}N_{4}O}

Molecular Characteristics

PropertyValue
Molecular Weight336.43 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in psychiatric disorders.

  • Serotonin Reuptake Inhibition : Similar compounds have shown efficacy as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound may exhibit antidepressant-like effects through serotonin modulation .
  • Antitumor Activity : Preliminary studies indicate that derivatives of pyridazine compounds can exhibit antiproliferative effects against certain cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest .

Pharmacological Studies

Research has demonstrated that this compound displays a range of biological activities:

  • Antidepressant Effects : In vivo studies have shown that this compound can reduce symptoms of depression in animal models, likely due to its action on serotonergic pathways.
  • Anticancer Properties : Laboratory tests revealed that it inhibits the growth of specific cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve modulation of apoptotic pathways and inhibition of tumor cell proliferation.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant-like effects in a mouse model.
    • Methodology : Mice were treated with varying doses of the compound, followed by behavioral tests (forced swim test).
    • Results : Significant reduction in immobility time was observed, indicating potential antidepressant activity.
  • Antitumor Efficacy Study :
    • Objective : To assess the antiproliferative effects on breast cancer cells.
    • Methodology : MDA-MB-231 cells were treated with different concentrations of the compound.
    • Results : The compound exhibited dose-dependent inhibition of cell viability, with IC50 values indicating potent activity against these cancer cells.

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